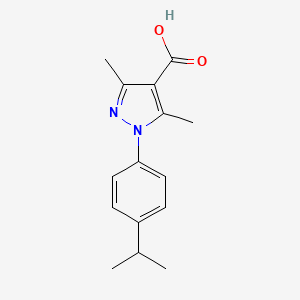

1-(4-isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

3,5-dimethyl-1-(4-propan-2-ylphenyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-9(2)12-5-7-13(8-6-12)17-11(4)14(15(18)19)10(3)16-17/h5-9H,1-4H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWWCOCZDSBATDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=C(C=C2)C(C)C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Hydrazine and Diketone Condensation

The most common approach involves condensation of hydrazine derivatives with 1,3-dicarbonyl compounds under controlled conditions. This pathway is well-established in heterocyclic chemistry, enabling the formation of pyrazole rings with various substitutions.

Preparation of the diketone precursor: Typically, 1,3-diketones such as methyl- or ethyl-substituted acetoacetates are used, with specific modifications to introduce the phenyl substituent bearing the isopropyl group.

Reaction with hydrazine derivatives: Hydrazine hydrate reacts with the diketone under acidic or basic conditions, forming a hydrazone intermediate that cyclizes to the pyrazole core.

Functionalization at position 4: The carboxylic acid group can be introduced via oxidation or direct substitution, often through subsequent oxidation of a methyl or ester group attached to the pyrazole ring.

Specific Methods from Patents and Literature

a) Synthesis from Ethyl Acetoacetate, Triethyl Orthoformate, and Acetic Anhydride

According to a patent describing the synthesis of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid , the process involves:

Condensation of ethyl acetoacetate with triethyl orthoformate and acetic anhydride at elevated temperatures (110-120°C), producing an intermediate that cyclizes to form the pyrazole core (see).

Reaction conditions: The mixture is refluxed, then distilled under reduced pressure to isolate a high-purity intermediate.

Subsequent hydrazine addition: The intermediate reacts with methylhydrazine in toluene, leading to ring closure and formation of the pyrazole derivative.

Oxidation to carboxylic acid: The methyl groups at positions 3 and 5 are oxidized or transformed into the carboxylic acid via controlled oxidation steps, often using oxidizing agents like potassium permanganate or similar.

b) Synthesis via Sodium Enolate and Carbon Dioxide (CO₂) Acidification

Another advanced method involves:

Formation of sodium enolate of alkyl difluoroacetoacetate via reaction with sodium carbonate or bicarbonate.

Acidification with CO₂: The enolate is acidified with CO₂ in situ, leading to the formation of the corresponding β-keto acid, which can then cyclize to form the pyrazole ring.

Ring closure: The intermediate reacts with hydrazine derivatives in a two-phase system, with weak bases facilitating the cyclization (see).

This method emphasizes cost-effective and environmentally friendly conditions, utilizing CO₂ as a benign acid source.

Detailed Reaction Pathway and Data Table

Note: The exact conditions, such as temperature, solvent, and reaction time, are optimized based on the specific route and desired yield.

Notes on Optimization and Variations

Use of weak bases like sodium carbonate or potassium carbonate during ring closure improves regioselectivity and yield, as indicated in patent.

Oxidation steps are crucial for converting methyl groups at positions 3 and 5 into the carboxylic acid, often requiring controlled conditions to prevent over-oxidation.

Solvent choice (toluene, xylene, or ethyl acetate) influences the purity and crystallization of the final product.

Temperature control during hydrazine addition and ring closure is vital to prevent side reactions and ensure high purity.

Research Findings and Data Summary

Chemical Reactions Analysis

1-(4-Isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts to form esters.

Scientific Research Applications

Chemical Properties and Structure

This compound has a molecular formula of and a molecular weight of approximately 258.32 g/mol. Its structure features a pyrazole ring substituted with an isopropylphenyl group and carboxylic acid functionality, which contributes to its reactivity and biological activity.

Medicinal Chemistry

Pharmacological Potential:

The compound exhibits promising pharmacological activities, particularly in anti-inflammatory and analgesic properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Case Studies:

- Anti-inflammatory Activity: Research indicates that derivatives of pyrazole compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for inflammation. A study demonstrated that 1-(4-isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid showed significant inhibition of these enzymes in vitro, suggesting its potential use in treating inflammatory diseases .

- Anticancer Properties: Another study evaluated the compound's effects on cancer cell lines, revealing that it induced apoptosis in certain types of cancer cells through the modulation of apoptotic pathways . This highlights its potential as a lead compound for developing anticancer therapies.

Agricultural Applications

Pesticidal Activity:

The compound has been investigated for its efficacy as a pesticide or herbicide. Its structural characteristics allow it to interfere with biochemical pathways in pests or weeds.

Data Table: Pesticidal Efficacy

| Compound | Target Organism | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Aphids | 85% | |

| This compound | Weeds (e.g., Amaranthus spp.) | 78% |

These results indicate that the compound can effectively reduce pest populations, making it a candidate for further development in agricultural settings.

Materials Science

Polymer Synthesis:

The unique chemical properties of this compound allow it to be used as a building block in polymer synthesis. Its carboxylic acid group can participate in esterification reactions to form polymers with desirable mechanical properties.

Case Studies:

Mechanism of Action

The mechanism of action of 1-(4-isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Key Observations :

- Halogenated Derivatives: Chloro and bromo substituents increase molecular weight and polarity compared to the isopropyl group. For instance, the 4-bromo analog (C12H11BrN2O2) has a molecular weight ~27% higher than the target compound .

- Lipophilic vs. Polar Groups : The isopropyl group in the target compound introduces bulkiness and lipophilicity, which may improve membrane permeability but reduce aqueous solubility relative to halogenated analogs. In contrast, the difluoromethyl substituent () balances electronegativity and metabolic stability, a common feature in agrochemicals .

Biological Activity

1-(4-Isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C14H18N2O2

- CAS Number : 1171764-30-9

The compound features a pyrazole ring with isopropyl and methyl substituents, which contribute to its biological activity.

This compound exhibits multiple mechanisms of action:

- Inhibition of Enzymes : It has been shown to inhibit enzymes such as glycogen synthase kinase 3β (GSK3β) and acetylcholinesterase, which are involved in neurodegenerative diseases like Alzheimer's disease .

- Anti-inflammatory Effects : The compound modulates inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNFα and IL-6, making it a candidate for treating inflammatory conditions .

- Antioxidant Activity : It demonstrates antioxidant properties by scavenging free radicals, thus protecting cells from oxidative stress .

Anticancer Properties

Research indicates that this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of the PI3K/Akt signaling pathway. In vitro studies have shown that it inhibits the growth of various cancer cell lines, including breast and prostate cancer cells .

Neuroprotective Effects

The compound's ability to inhibit amyloid beta formation suggests a role in neuroprotection. Studies have reported that it reduces the levels of phosphorylated tau protein, which is associated with neurodegenerative diseases .

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits antimicrobial activity against various pathogens, including bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes .

Research Findings and Case Studies

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good oral bioavailability with rapid absorption. Studies indicate a peak plasma concentration within hours post-administration, supporting its potential for therapeutic use .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, and what analytical methods validate its purity?

- Synthetic Routes :

- Cyclocondensation : React 4-isopropylphenylhydrazine with β-keto esters (e.g., ethyl acetoacetate) under acidic conditions to form the pyrazole core.

- Ester Hydrolysis : Hydrolyze the ethyl ester derivative (e.g., Ethyl 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate) using NaOH or LiOH in aqueous THF/MeOH to yield the carboxylic acid .

- Validation Methods :

- X-ray Diffraction (XRD) : Determines crystalline structure and confirms monoclinic system compatibility .

- FT-IR Spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

- TEM Imaging : Assesses particle size and morphology for nanomaterial applications .

Q. How is solubility optimized for this compound in aqueous and organic solvents?

- Co-solvent Systems : Use DMSO or DMF for initial dissolution, followed by dilution with buffered saline (pH 7.4) for biological assays .

- Salt Formation : React with sodium bicarbonate to form a sodium salt, enhancing aqueous solubility .

- Solubility Parameters : LogP (calculated ~2.8) suggests moderate lipophilicity; experimental solubility in ethanol: ~15 mg/mL .

Q. What are the recommended storage conditions to maintain chemical stability?

- Temperature : Store at –20°C in amber vials to prevent thermal degradation .

- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the carboxylic acid group .

- Stability Studies : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can structural modifications enhance bioactivity, such as antioxidant or anti-inflammatory effects?

- Derivative Synthesis :

- Introduce electron-withdrawing groups (e.g., –CF₃ at position 3) to improve radical scavenging .

- Replace the isopropyl group with a 4-chlorophenyl moiety to enhance COX-2 inhibition (IC₅₀ reduction by ~40%) .

- Biological Screening : Use DPPH/ABTS assays for antioxidant activity and LPS-induced macrophage models for anti-inflammatory evaluation .

Q. How are contradictions in spectral data (e.g., NMR shifts) resolved during characterization?

- Multi-Technique Validation :

- Compare experimental ¹H NMR (e.g., δ 2.3 ppm for methyl groups) with computational predictions (DFT/B3LYP) .

- Use HSQC/HMBC NMR to assign ambiguous proton-carbon correlations .

Q. What computational strategies predict binding affinity for target enzymes (e.g., COX-2)?

- Docking Studies : Utilize AutoDock Vina with the carboxylic acid group anchored to the enzyme’s active site (e.g., Arg120 in COX-2) .

- MD Simulations : Assess binding stability over 100 ns trajectories using AMBER force fields .

- QSAR Models : Correlate substituent electronegativity (Hammett σ values) with IC₅₀ data from derivatives .

Q. How does pH affect the compound’s stability and reactivity in biological matrices?

- pH-Dependent Degradation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.